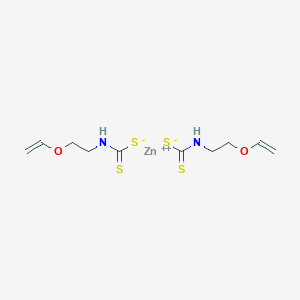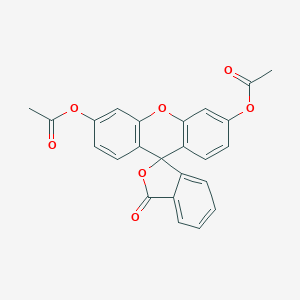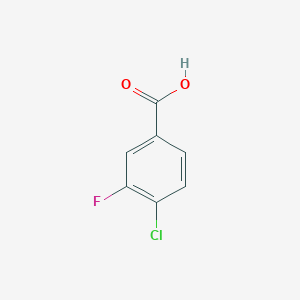
4-氯-3-氟苯甲酸
概述
描述
Synthesis Analysis
The synthesis of derivatives of 4-Chloro-3-fluorobenzoic acid, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, demonstrates its role as a multireactive building block for heterocyclic oriented synthesis (HOS). This synthesis approach enables the preparation of substituted nitrogenous heterocycles, including benzimidazoles and benzodiazepinediones, highlighting its versatility in creating diverse chemical libraries (Soňa Křupková et al., 2013).
Molecular Structure Analysis
The structural and vibrational properties of similar compounds, like 2-chloro-6-fluorobenzoic acid, have been extensively studied using density functional theory (DFT). These analyses provide insights into the optimized molecular geometries, vibrational frequencies, and thermodynamic properties, contributing to a deeper understanding of 4-Chloro-3-fluorobenzoic acid’s chemical behavior (J. Senthil Kumar et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 4-Chloro-3-fluorobenzoic acid and its derivatives is a subject of interest. For instance, 3-Chloro-4-fluorobenzoylthiourea, synthesized from 3-chloro-4-fluorobenzoic acid, demonstrates good herbicidal activity, showcasing the compound's potential in agricultural applications (Liu Chang-chun, 2006).
Physical Properties Analysis
The physical properties of 4-Chloro-3-fluorobenzoic acid derivatives are crucial for their application in various fields. Studies on compounds like 4-chloro-2,5-difluorobenzoic acid offer insights into their solubility, thermal stability, and crystalline forms, essential for designing effective synthetic strategies and applications (Zhao Hao-yu, 2011).
Chemical Properties Analysis
The chemical properties of 4-Chloro-3-fluorobenzoic acid are influenced by its fluorine and chlorine substituents, which impact its reactivity and interactions with other compounds. For example, the synthesis and structural analysis of its complexes with lanthanide elements highlight its potential in developing materials with unique luminescent properties (Li Li et al., 2015).
科学研究应用
1. Structural Aspects of Ortho Chloro- and Fluoro- Substituted Benzoic Acids
- Application Summary: This research investigates the structural aspects of ortho fluoro- and chloro- substituted benzoic acids, both as isolated molecules and in the crystalline phase .
- Methods of Application: Quantum chemical calculations performed within the density functional theory (DFT) formalism are used to investigate the potential energy landscapes of the molecules .
- Results: The structures of the relevant conformers of the molecules are discussed in comparative terms, and used to rationalize experimental data obtained for the compounds in the gas phase and isolated in low-temperature inert matrices .
2. Precursor for Synthesis
- Application Summary: 4-Chloro-3-fluorobenzoic Acid is a very useful precursor. It is a reagent used to synthesize 6-Hydroxy Albaconazole, which is a metabolite of Albaconazole, an antifungal agent .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves chemical synthesis using 4-Chloro-3-fluorobenzoic Acid as a precursor .
- Results: The result is the synthesis of 6-Hydroxy Albaconazole, a metabolite of Albaconazole .
3. Reactant in Structure-Activity Relationship Study
- Application Summary: 3-Chloro-4-fluorobenzoic Acid is used as a reactant in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves biochemical experiments using 3-Chloro-4-fluorobenzoic Acid as a reactant .
- Results: The results of the study are not detailed in the source .
4. Mass Spectrometry
- Application Summary: 4-Chloro-3-fluorobenzoic acid is used in mass spectrometry, which is a process used to identify chemicals in a substance or measure the mass-to-charge ratio of molecules .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of mass spectrometry .
- Results: The results of the study are not detailed in the source .
5. Precursor in Agrochemical and Pharmaceutical Products
- Application Summary: Fluoro- and chloro-substituted benzoic acid derivatives have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves chemical synthesis using 4-Chloro-3-fluorobenzoic Acid as a precursor .
- Results: The result is the synthesis of various agrochemical and pharmaceutical products .
6. Quantitative Determination of Iron in Aqueous Solution
- Application Summary: Due to its complexing ability, the ortho-substituted fluorobenzoic acid (2-fluorobenzoic acid) has been for long used in the quantitative determination of iron in aqueous solution .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves analytical chemistry experiments using 4-Chloro-3-fluorobenzoic Acid .
- Results: The results of the study are not detailed in the source .
7. Mass Spectrometry
- Application Summary: 4-Chloro-3-fluorobenzoic acid is used in mass spectrometry, which is a process used to identify chemicals in a substance or measure the mass-to-charge ratio of molecules .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of mass spectrometry .
- Results: The results of the study are not detailed in the source .
8. Relative Acidity Study
- Application Summary: A study was conducted to compare the relative acidity of p-chlorobenzoic acid and p-fluorobenzoic acid .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves organic chemistry experiments .
- Results: The results showed that p-chlorobenzoic acid is more acidic than p-fluorobenzoic acid .
安全和危害
4-Chloro-3-fluorobenzoic acid is labeled with the GHS07 safety symbol . The hazard statements associated with it are H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Fluoro- and chloro-substituted benzoic acid derivatives have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products, food additives, and dyes . The fluoro-substituted compounds are considered to be environmentally acceptable alternatives to chlorinated compounds , which makes them presently particularly relevant .
Relevant Papers The relevant papers retrieved include a paper on the structural aspects of the ortho chloro- and fluoro- substituted benzoic acids . This paper presents a detailed comprehensive investigation of the ortho fluoro- and chloro- substituted benzoic acids both, as isolated molecules and in the crystalline phase . Another paper discusses the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoic acid .
属性
IUPAC Name |
4-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIBHIXKUQKNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371424 | |
| Record name | 4-Chloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorobenzoic acid | |
CAS RN |
403-17-8 | |
| Record name | 4-Chloro-3-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-chloro-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-chloro-3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

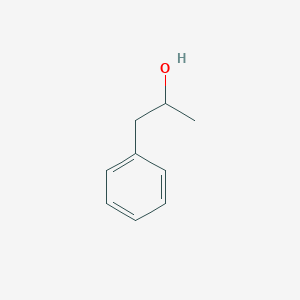

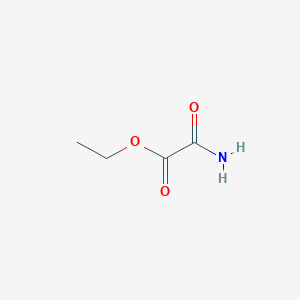
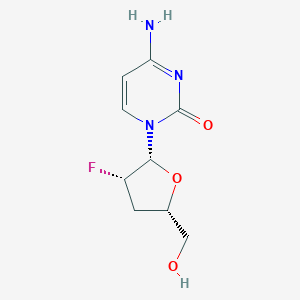
![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)


![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)

